![molecular formula C17H16N2O3S B10968474 4-{[3-Cyano-5-methyl-4-(4-methylphenyl)thiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B10968474.png)
4-{[3-Cyano-5-methyl-4-(4-methylphenyl)thiophen-2-yl]amino}-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[3-CYANO-5-METHYL-4-(4-METHYLPHENYL)-2-THIENYL]AMINO}-4-OXOBUTANOIC ACID is a complex organic compound characterized by its unique structure, which includes a cyano group, a methyl group, a phenyl group, and a thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-CYANO-5-METHYL-4-(4-METHYLPHENYL)-2-THIENYL]AMINO}-4-OXOBUTANOIC ACID typically involves multi-step organic reactions. One common method includes the reaction of cyanoacetanilide with phenyl isothiocyanate in the presence of a base such as potassium hydroxide in dimethylformamide (DMF). This reaction forms an intermediate, which undergoes further cyclization to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature and pressure, can enhance the yield and purity of the compound. Additionally, solvent recycling and waste minimization are crucial aspects of industrial production to ensure sustainability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-{[3-CYANO-5-METHYL-4-(4-METHYLPHENYL)-2-THIENYL]AMINO}-4-OXOBUTANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-{[3-CYANO-5-METHYL-4-(4-METHYLPHENYL)-2-THIENYL]AMINO}-4-OXOBUTANOIC ACID has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[3-CYANO-5-METHYL-4-(4-METHYLPHENYL)-2-THIENYL]AMINO}-4-OXOBUTANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathway. The cyano and thienyl groups play a crucial role in the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
Cyanoacetanilide derivatives: These compounds share the cyano and acetanilide functional groups and exhibit similar reactivity.
Thienyl derivatives: Compounds containing the thienyl group, which contribute to the aromaticity and electronic properties.
Uniqueness
4-{[3-CYANO-5-METHYL-4-(4-METHYLPHENYL)-2-THIENYL]AMINO}-4-OXOBUTANOIC ACID is unique due to its combination of functional groups, which impart distinct chemical and biological properties
Properties
Molecular Formula |
C17H16N2O3S |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
4-[[3-cyano-5-methyl-4-(4-methylphenyl)thiophen-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C17H16N2O3S/c1-10-3-5-12(6-4-10)16-11(2)23-17(13(16)9-18)19-14(20)7-8-15(21)22/h3-6H,7-8H2,1-2H3,(H,19,20)(H,21,22) |
InChI Key |
CLZJSMBOLOVBCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=C2C#N)NC(=O)CCC(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


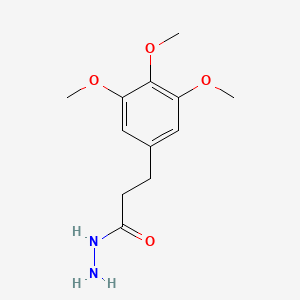
![(5E)-5-[4-(difluoromethoxy)benzylidene]-3-(1-phenylethyl)-2-thioxoimidazolidin-4-one](/img/structure/B10968416.png)
![N-(4-methoxy-2-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10968422.png)
![N-(2-chloro-4-methylphenyl)-4-[4-(propan-2-yl)benzyl]piperazine-1-carboxamide](/img/structure/B10968425.png)
![4-({2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10968428.png)
![3-cyclopentyl-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propan-1-one](/img/structure/B10968433.png)
![2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B10968439.png)
![(4-Chlorophenyl){4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone](/img/structure/B10968441.png)
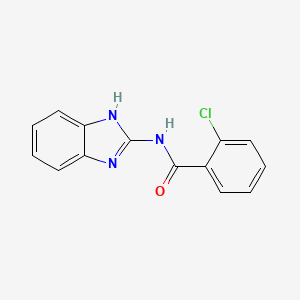
![cyclopropyl{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone](/img/structure/B10968447.png)
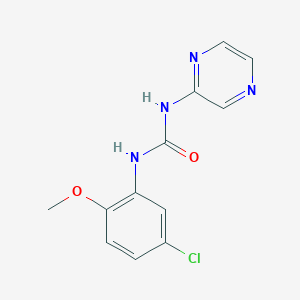
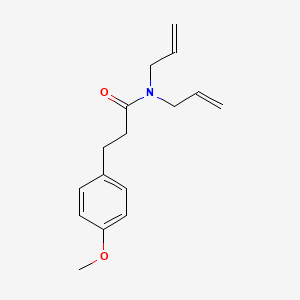
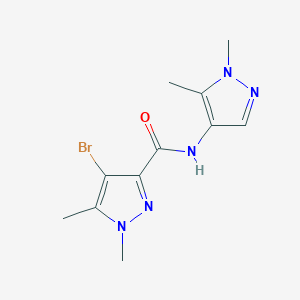
![2-(2,3-dihydro-1H-inden-5-yloxy)-N-[1-(pyridin-4-yl)ethyl]acetamide](/img/structure/B10968471.png)
